molecular formula C16H19N3O3 B14473261 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one CAS No. 65224-43-3

1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one

Cat. No.: B14473261
CAS No.: 65224-43-3
M. Wt: 301.34 g/mol
InChI Key: DUXPLBYVYQMXHM-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one is a synthetic organic compound that features a morpholine ring and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one typically involves the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Butanone Chain: The butanone chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline ring is replaced by a butanone derivative.

    Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the butanone chain is replaced by morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoxaline or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group could yield a carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one would depend on its specific biological activity. Potential mechanisms could include:

    Molecular Targets: The compound could interact with specific proteins, enzymes, or receptors in the body.

    Pathways Involved: The compound could modulate specific signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one: Similar compounds could include other quinoxaline derivatives or morpholine-containing compounds.

    Comparison: Compared to other similar compounds, this compound may have unique properties, such as increased stability, enhanced biological activity, or improved solubility.

Properties

CAS No.

65224-43-3

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-morpholin-4-yl-4-(4-oxidoquinoxalin-4-ium-2-yl)butan-1-one

InChI

InChI=1S/C16H19N3O3/c20-16(18-8-10-22-11-9-18)7-3-4-13-12-19(21)15-6-2-1-5-14(15)17-13/h1-2,5-6,12H,3-4,7-11H2

InChI Key

DUXPLBYVYQMXHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCC2=NC3=CC=CC=C3[N+](=C2)[O-]

Origin of Product

United States

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